Trimetazidine-N-oxide
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Overview
Description
Trimetazidine-N-oxide is the major active metabolite of Trimetazidine. Trimetazidine is a selective long-chain inhibitor of 3-ketoyl coenzyme A thiolase, which has anti-oxidant, anti-inflammatory, antinociceptive, and gastroprotective properties . This compound retains these properties and is primarily used in research settings to explore its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-N-oxide typically involves the oxidation of Trimetazidine. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired oxidation state .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Trimetazidine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: It can be reduced back to Trimetazidine using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: Trimetazidine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Trimetazidine-N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Explored for its potential therapeutic benefits in conditions such as ischemic heart disease, heart failure, and endothelial dysfunction
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Trimetazidine-N-oxide exerts its effects by inhibiting the enzyme 3-ketoyl coenzyme A thiolase, which plays a crucial role in fatty acid oxidation. By inhibiting this enzyme, this compound shifts cellular metabolism from fatty acid oxidation to glucose oxidation, which is more efficient under ischemic conditions. This shift helps to reduce oxidative stress and improve cellular energy production .
Comparison with Similar Compounds
Trimetazidine: The parent compound, which shares similar properties but is less potent.
N-acetylcysteine: Another compound with antioxidant properties, but with a different mechanism of action.
Ranolazine: A compound used to treat angina, which also affects cellular metabolism but through different pathways
Uniqueness: Trimetazidine-N-oxide is unique in its ability to selectively inhibit 3-ketoyl coenzyme A thiolase, making it particularly effective in reducing oxidative stress and improving cellular energy production under ischemic conditions. This specificity sets it apart from other compounds with similar therapeutic effects .
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-hydroxy-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O4/c1-18-12-5-4-11(13(19-2)14(12)20-3)10-15-6-8-16(17)9-7-15/h4-5,17H,6-10H2,1-3H3 |
InChI Key |
MDAXOLBRJMFWDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)O)OC)OC |
Origin of Product |
United States |
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